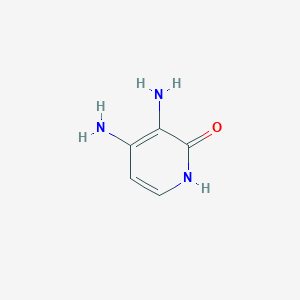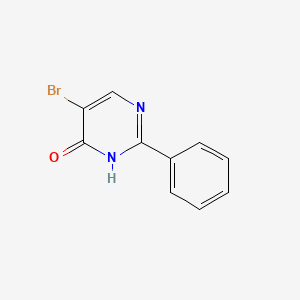
4-(3,5-Difluorophenyl)-1-butene
Vue d'ensemble
Description
4-(3,5-Difluorophenyl)-1-butene is a useful research compound. Its molecular formula is C10H10F2 and its molecular weight is 168.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Hydrogenation Catalysts
Research on the hydrogenation of alkadienes has explored the use of various catalysts, including rhenium, for the hydrogenation of 1,3-butadiene. This process results in products such as 1-butene, trans-2-butene, cis-2-butene, and butane, which are significant in various chemical processes (Grant, Moyes, & Wells, 1978).
Reactivity with π-Bonds
Studies on the reactivity of disilyne RSi≡SiR with π-bonds, including interactions with butenes, have shown stereospecific addition and routes to isolable 1,2-disilabenzene derivatives. This research expands the understanding of chemical reactions involving alkene bonds, such as those in 4-(3,5-Difluorophenyl)-1-butene (Kinjo et al., 2007).
Adsorption Studies
Investigations into non-porous small molecule adsorbents, like fluorinated copper(I) pyrazolates, have included studies of their interaction with larger alkenes like 1-butene. This research is essential for understanding the adsorption properties and potential applications in separation processes (Elashkar et al., 2020).
Electrochemical Synthesis
The electrochemical synthesis of carboxylic acids from alkenes, including 1-butene, using nickel-organic mediators, represents an innovative approach in the field of organic synthesis. This method utilizes CO2 as a C1-synthon and has implications for the development of more sustainable chemical processes (Bringmann & Dinjus, 2001).
Mécanisme D'action
Target of Action
The primary target of 4-(3,5-Difluorophenyl)-1-butene is the Fibroblast growth factor receptor 1 (FGFR1) . FGFR1 is a cell surface receptor that binds to fibroblast growth factors, leading to the activation of several downstream signaling pathways that regulate cell growth, survival, and differentiation .
Mode of Action
The compound interacts with its target, FGFR1, by binding to it . .
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
1-but-3-enyl-3,5-difluorobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10F2/c1-2-3-4-8-5-9(11)7-10(12)6-8/h2,5-7H,1,3-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHRJFZAMQQRVOF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCCC1=CC(=CC(=C1)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10F2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50634117 | |
| Record name | 1-(But-3-en-1-yl)-3,5-difluorobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50634117 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
225240-58-4 | |
| Record name | 1-(But-3-en-1-yl)-3,5-difluorobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50634117 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















